

Coenzyme F420: Application Notes and Protocols for Cellular Imaging

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Compound of Interest		
Compound Name:	Coenzyme FO	
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Introduction

Coenzyme F420 (FO), a deazaflavin derivative, is a redox-active cofactor found in various microorganisms, including methanogenic archaea and several bacterial species such as Mycobacterium tuberculosis. A key characteristic of the oxidized form of Coenzyme F420 is its intrinsic blue-green fluorescence, which has an excitation maximum at approximately 420 nm and an emission maximum at around 470 nm.[1][2][3] This autofluorescence provides a powerful, non-invasive tool for the visualization and quantification of F420-producing organisms.

Furthermore, the fluorescence of Coenzyme F420 is dependent on its redox state; the oxidized form (F420) is fluorescent, while the reduced form (F420H2) is non-fluorescent.[4] This property makes Coenzyme F420 a valuable endogenous probe for monitoring cellular redox status and the activity of F420-dependent enzymes in real-time within living cells. These enzymes play crucial roles in various metabolic pathways, including methanogenesis, antibiotic biosynthesis, and the activation of prodrugs like pretomanid and delamanid used in tuberculosis treatment.[5]

These application notes provide an overview of the photophysical properties of Coenzyme F420 and detailed protocols for its use as a fluorescent probe in cellular imaging, primarily leveraging its endogenous fluorescence in producing organisms.



Data Presentation

The photophysical and physicochemical properties of Coenzyme F420 are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molar Mass	773.598 g⋅mol ⁻¹	[6]
Maximum Excitation Wavelength (λex)	~420 nm	[1][2][3]
Maximum Emission Wavelength (λem)	~470 nm	[1][2][3]
Molar Extinction Coefficient (ε)	25,900 M ⁻¹ cm ⁻¹ at 420 nm	[7]
Fluorescence Quantum Yield (ΦF)	0.17 - 0.18	[4]
Fluorescence Lifetime (τ)	~4.2 ns at pH 7.5	[4][6]
Redox Potential (E°')	-340 mV	[3][8]
Solubility	Water-soluble	
Photostability	Susceptible to photobleaching with prolonged exposure	[9]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endogenous Coenzyme F420 in Microorganisms

This protocol describes the general procedure for visualizing and analyzing the endogenous fluorescence of Coenzyme F420 in producing microorganisms, such as methanogens or mycobacteria.

Materials:



- F420-producing microbial culture (e.g., Methanosarcina acetivorans, Mycobacterium smegmatis)
- · Appropriate growth medium
- Phosphate-buffered saline (PBS), pH 7.4
- Microscope slides and coverslips, or imaging-bottom dishes
- Fluorescence microscope equipped with a DAPI or similar filter set (e.g., excitation ~400-420 nm, emission ~460-480 nm)
- Incubation chamber for live-cell imaging (optional, for time-lapse studies)

Procedure:

- Cell Culture: Grow the F420-producing microorganisms under optimal conditions to a suitable cell density.
- Sample Preparation:
 - For suspension cultures, gently pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).
 - Wash the cell pellet once with PBS to remove autofluorescence from the growth medium.
 - Resuspend the cells in PBS or a minimal imaging medium to the desired concentration.
 - For adherent cultures, wash the cells grown on coverslips or imaging dishes twice with PBS.
- Mounting:
 - \circ Pipette a small volume (e.g., 5-10 μ L) of the cell suspension onto a clean microscope slide and cover with a coverslip.
 - For imaging dishes, add fresh PBS or imaging medium to the cells.



Microscopy:

- Place the sample on the stage of the fluorescence microscope.
- Use an appropriate objective lens (e.g., 60x or 100x oil immersion) for cellular resolution.
- Excite the sample with light at ~420 nm and collect the emission at ~470 nm.
- Adjust the exposure time and gain to obtain a clear signal with minimal background.
- Image Acquisition and Analysis:
 - Capture fluorescence and bright-field images.
 - The intensity of the F420 fluorescence can be quantified using image analysis software (e.g., ImageJ/Fiji) to estimate the relative abundance of the coenzyme or to count the number of fluorescent cells.[1][10]

Note on Exogenous Application: Currently, there are no established protocols for the efficient uptake of exogenous Coenzyme F420 by non-producing cells, such as mammalian cells. The polyglutamate tail of F420 likely hinders its passive diffusion across the cell membrane. Therefore, its application as a general fluorescent probe is limited to organisms that endogenously synthesize it.

Protocol 2: Monitoring F420-Dependent Enzyme Activity and Cellular Redox State

This protocol leverages the redox-dependent fluorescence of Coenzyme F420 to monitor the activity of F420-dependent enzymes (e.g., nitroreductases) or changes in the cellular redox state in F420-producing organisms. The principle relies on the decrease in fluorescence as oxidized F420 is converted to the non-fluorescent reduced form, F420H2.

Materials:

- F420-producing microbial culture
- PBS or minimal imaging medium



- Substrate for the F420-dependent enzyme of interest (e.g., a nitroaromatic compound for nitroreductase) or a compound that induces redox stress.
- Time-lapse fluorescence microscope with an environmental control chamber.

Procedure:

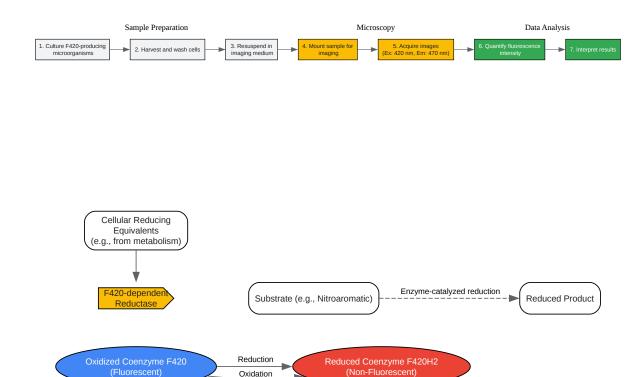
- Sample Preparation: Prepare the cells for live-cell imaging as described in Protocol 1.
- Baseline Imaging: Acquire a series of baseline fluorescence and bright-field images of the cells before introducing the stimulus.
- Stimulation:
 - To monitor enzyme activity, add the substrate of the F420-dependent enzyme to the imaging medium at a predetermined final concentration.
 - To monitor changes in redox state, introduce an oxidizing or reducing agent to the cells.
- Time-Lapse Microscopy:
 - Immediately after adding the stimulus, start acquiring a time-lapse series of fluorescence and bright-field images at regular intervals.
 - The interval and duration of the time-lapse will depend on the kinetics of the process being studied.

Data Analysis:

- Measure the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software.
- A decrease in fluorescence intensity indicates the reduction of F420 to F420H2, reflecting enzyme activity or a shift to a more reduced cellular environment.
- Plot the change in fluorescence intensity over time to visualize the kinetics of the process.

Visualizations





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- To cite this document: BenchChem. [Coenzyme F420: Application Notes and Protocols for Cellular Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213771#coenzyme-fo-as-a-fluorescent-probe-in-cellular-imaging]

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